4-(Bicyclo[4.1.0]heptane-7-carbonyl)morpholine-3-carbonitrile
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Overview
Description
4-(Bicyclo[4.1.0]heptane-7-carbonyl)morpholine-3-carbonitrile is a complex organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The bicyclo[4.1.0]heptane moiety provides a rigid framework that can influence the compound’s reactivity and interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bicyclo[4.1.0]heptane-7-carbonyl)morpholine-3-carbonitrile typically involves multiple steps:
Formation of the Bicyclo[4.1.0]heptane Core:
Introduction of the Carbonyl Group:
Attachment of the Morpholine Ring:
Formation of the Carbonitrile Group:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbonitrile group, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium azide or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in organic synthesis due to its rigid bicyclic structure.
- Serves as a precursor for the synthesis of more complex molecules.
Biology and Medicine:
- Potential applications in drug discovery and development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
- Investigated for its potential anti-inflammatory and analgesic properties.
Industry:
- Utilized in the development of novel materials with specific mechanical or chemical properties.
- Employed in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-(Bicyclo[4.1.0]heptane-7-carbonyl)morpholine-3-carbonitrile in biological systems is not fully elucidated. its rigid structure allows it to interact specifically with certain molecular targets, such as enzymes or receptors. The carbonyl and carbonitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Bicyclo[4.1.0]heptane: The parent hydrocarbon structure, used as a reference for understanding the effects of functionalization.
Morpholine-3-carbonitrile: A simpler analog lacking the bicyclic structure, used to compare the influence of the bicyclo[4.1.0]heptane moiety.
Uniqueness:
- The combination of the bicyclo[4.1.0]heptane core with the morpholine and carbonitrile groups makes this compound unique in terms of its structural rigidity and functional diversity.
- This uniqueness can lead to distinct reactivity patterns and biological activities compared to simpler analogs.
Properties
IUPAC Name |
4-(bicyclo[4.1.0]heptane-7-carbonyl)morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-7-9-8-17-6-5-15(9)13(16)12-10-3-1-2-4-11(10)12/h9-12H,1-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWJBMGGSJVWDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2C(=O)N3CCOCC3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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